3-(4-Hydroxyphenyl)propanoyl chloride

Descripción general

Descripción

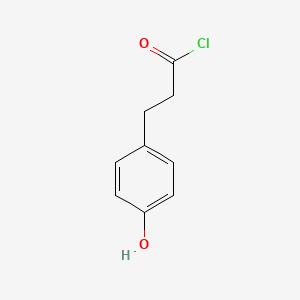

3-(4-Hydroxyphenyl)propanoyl chloride is an organic compound with the molecular formula C9H9ClO2 It is a derivative of 4-hydroxyphenylpropanoic acid and is characterized by the presence of a hydroxy group on the phenyl ring and a propanoyl chloride group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Hydroxyphenyl)propanoyl chloride typically involves the reaction of 4-hydroxyphenylpropanoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Hydroxyphenylpropanoic acid+SOCl2→3-(4-Hydroxyphenyl)propanoyl chloride+SO2+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions: 3-(4-Hydroxyphenyl)propanoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-hydroxyphenylpropanoic acid and hydrochloric acid.

Esterification: Reaction with alcohols to form esters.

Common Reagents and Conditions:

Nucleophiles: Alcohols, amines, and water.

Catalysts: Pyridine or triethylamine may be used to neutralize the hydrochloric acid formed during the reaction.

Major Products Formed:

Esters: Formed by reaction with alcohols.

Amides: Formed by reaction with amines.

Acids: Formed by hydrolysis.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-(4-Hydroxyphenyl)propanoyl chloride serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of pharmaceuticals and agrochemicals due to its ability to form esters and amides through nucleophilic substitution reactions. This versatility makes it a valuable building block in synthetic organic chemistry.

Biological Studies

In biological research, this compound is employed for the modification of biomolecules. It facilitates the study of enzyme mechanisms and protein interactions by enabling the covalent attachment of functional groups to proteins and other biomolecules. This application is crucial for understanding biochemical pathways and developing therapeutic agents.

Medicinal Chemistry

The reactivity of this compound allows it to be explored as a potential drug candidate. Its derivatives can exhibit bioactive properties that may be harnessed in drug development, particularly in targeting specific biological pathways or diseases.

Cosmetic Applications

Research has indicated that derivatives of this compound can be utilized in cosmetic formulations, particularly anti-aging products. For instance, its amide derivative has been investigated for its efficacy in preventing skin aging by enhancing skin elasticity and hydration .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-(4-Hydroxyphenyl)propanoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of esters, amides, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparación Con Compuestos Similares

4-Hydroxyphenylpropanoic Acid: The parent compound, which lacks the acyl chloride group.

4-Hydroxybenzoyl Chloride: Similar structure but with a benzoyl chloride group instead of a propanoyl chloride group.

3-(4-Hydroxyphenyl)propanoic Acid Esters: Esters formed from the reaction of 3-(4-Hydroxyphenyl)propanoyl chloride with alcohols.

Uniqueness: this compound is unique due to its combination of a hydroxy group and an acyl chloride group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to form a wide range of derivatives makes it valuable in various applications.

Actividad Biológica

3-(4-Hydroxyphenyl)propanoyl chloride, a derivative of phenolic compounds, has garnered attention for its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The compound is characterized by a propanoyl group attached to a 4-hydroxyphenyl moiety. Its structure can be represented as follows:

Antioxidant Properties

Research indicates that compounds containing hydroxyphenyl groups exhibit significant antioxidant activity. The presence of the 4-hydroxy group enhances the electron-donating ability of the molecule, which is crucial for scavenging free radicals. A study on related phenolic compounds demonstrated that they could effectively reduce oxidative stress in various biological systems, potentially mitigating damage in diseases characterized by oxidative stress .

Anti-inflammatory Effects

This compound may also exert anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines has been documented in several studies. For instance, similar phenolic compounds have shown to downregulate the expression of inflammatory markers such as TNF-α and IL-6 in vitro . This suggests that this compound could be beneficial in treating inflammatory conditions.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes. Notably, it has been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Inhibition of FAAH leads to increased levels of endogenous cannabinoids, which can provide analgesic effects . This mechanism is particularly relevant for developing therapeutic agents for pain management.

Study on Cellular Mechanisms

A study focusing on the cellular effects of this compound found that it significantly reduced cell viability in cancer cell lines through apoptosis induction. The compound was shown to activate caspase pathways, leading to programmed cell death . This finding highlights its potential as an anticancer agent.

Metabolomics and Target Identification

Recent metabolomic studies have identified potential protein targets for this compound, including members of the carbonic anhydrase family. These proteins play critical roles in various physiological processes, suggesting a multifaceted mechanism of action for the compound . Molecular docking analyses revealed stable binding interactions with these targets, indicating its potential bioactivity.

Comparative Analysis of Biological Activities

Propiedades

IUPAC Name |

3-(4-hydroxyphenyl)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-2,4-5,11H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOYMZIFAQODIKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.